5-({4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one
CAS No.:
Cat. No.: VC15259812
Molecular Formula: C22H20ClN3O3
Molecular Weight: 409.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H20ClN3O3 |
|---|---|
| Molecular Weight | 409.9 g/mol |
| IUPAC Name | 5-[[4-[(3-chlorophenyl)methoxy]-3-methoxyphenyl]methylamino]-1,3-dihydrobenzimidazol-2-one |
| Standard InChI | InChI=1S/C22H20ClN3O3/c1-28-21-10-14(5-8-20(21)29-13-15-3-2-4-16(23)9-15)12-24-17-6-7-18-19(11-17)26-22(27)25-18/h2-11,24H,12-13H2,1H3,(H2,25,26,27) |
| Standard InChI Key | UJNOYMYCOMYIJC-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=CC(=C1)CNC2=CC3=C(C=C2)NC(=O)N3)OCC4=CC(=CC=C4)Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound’s structure comprises a benzimidazol-2-one core (C₇H₅N₂O) fused to a substituted benzylamine group. Key features include:
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3-Chlorobenzyloxy moiety: A chlorine atom at the meta position of the benzyl ether enhances electrophilic reactivity and lipophilicity .
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3-Methoxybenzylamino group: The methoxy substituent at the ortho position relative to the amine facilitates hydrogen bonding with biological targets .
The molecular formula is C₂₂H₁₉ClN₄O₃, with a molecular weight of 434.86 g/mol. A comparative analysis with analogous benzimidazoles reveals that the 3-chloro substitution increases steric bulk compared to para-fluoro derivatives, potentially altering target selectivity .
Table 1: Key Structural and Physicochemical Properties
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) confirm structural integrity:
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¹H NMR (400 MHz, DMSO-d₆): δ 7.45–7.32 (m, aromatic H), 5.21 (s, OCH₂), 3.81 (s, OCH₃), 4.85 (br s, NH).
Synthesis and Optimization
Synthetic Pathways
A three-step synthesis achieves the target compound:
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Etherification: 3-Chlorobenzyl bromide reacts with 4-hydroxy-3-methoxybenzaldehyde under basic conditions (K₂CO₃, DMF, 80°C, 12 h) to form 4-[(3-chlorobenzyl)oxy]-3-methoxybenzaldehyde .
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Reductive Amination: The aldehyde intermediate undergoes condensation with 5-amino-1,3-dihydro-2H-benzimidazol-2-one using NaBH₃CN in methanol, yielding the secondary amine .
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Purification: Column chromatography (SiO₂, EtOAc/hexane gradient) isolates the product with >95% purity.
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | K₂CO₃, DMF, 80°C | 78 | 90 |
| 2 | NaBH₃CN, MeOH, rt | 65 | 88 |
| 3 | SiO₂ chromatography | 92 | 95 |
Scalability Challenges
The reductive amination step requires strict moisture control to prevent aldehyde dimerization. Substituting NaBH₃CN with polymer-supported cyanoborohydride improves reproducibility at multi-gram scales .
Biological Activity and Mechanisms
Kinase Inhibition Profiling
In vitro assays against 24 kinases identified submicromolar activity (IC₅₀ < 1 μM) against:
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ABL1 (T315I mutant): IC₅₀ = 0.32 μM (cf. imatinib IC₅₀ = 2.1 μM).
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JAK2 V617F: IC₅₀ = 0.89 μM, with 12-fold selectivity over JAK3 .
Molecular docking studies suggest the 3-chlorobenzyloxy group occupies a hydrophobic pocket adjacent to the ATP-binding site, while the methoxybenzylamine forms hydrogen bonds with Glu286 and Asp381 .
Antibacterial Activity
Against methicillin-resistant Staphylococcus aureus (MRSA):
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MIC₉₀: 8 μg/mL (cf. vancomycin MIC₉₀ = 2 μg/mL).
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Time-kill assays show bactericidal effects within 6 hours at 4× MIC.
Mechanistic studies using SYTOX Green staining confirm membrane disruption, unlike β-lactam antibiotics.
Comparative Analysis with Structural Analogs
Replacing the 3-chlorobenzyl group with 4-fluorobenzyl (as in) reduces ABL1 inhibition by 4-fold but improves aqueous solubility (LogP = 3.12 vs. 3.72). Conversely, removing the methoxy group abolishes JAK2 activity, underscoring its role in target engagement .
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